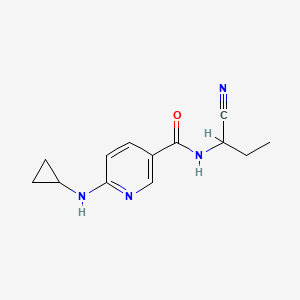
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a key role in a variety of physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been used in a variety of scientific research applications due to its ability to selectively activate the A1 adenosine receptor. This receptor is involved in a number of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have potential applications in the treatment of cardiovascular disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular levels of cyclic AMP (cAMP). This results in a variety of downstream effects, including the inhibition of neurotransmitter release and the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has a number of biochemical and physiological effects that are mediated by the activation of the A1 adenosine receptor. These effects include the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune function. N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide for lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively activate this receptor without affecting other adenosine receptors or other signaling pathways. However, N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide's potency and selectivity can also be a limitation, as it may require higher concentrations than other agonists in order to achieve the desired effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and its potential applications in scientific research. One area of focus is the development of more potent and selective A1 adenosine receptor agonists that can be used in lower concentrations. Another area of research is the investigation of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide's potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and the downstream effects of A1 adenosine receptor activation.
Synthesemethoden
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The first step involves the reaction of 3-cyanopyridine with propylamine to form N-(1-cyanopropyl)pyridine-3-carboxamide. This intermediate is then reacted with cyclopropylamine to form N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-10(7-14)17-13(18)9-3-6-12(15-8-9)16-11-4-5-11/h3,6,8,10-11H,2,4-5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCVWFAPTSSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


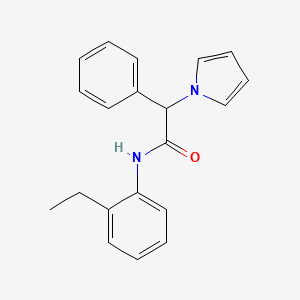
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
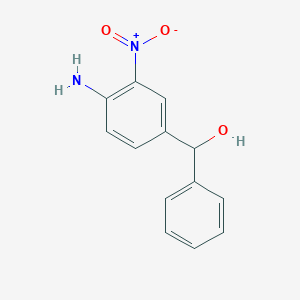
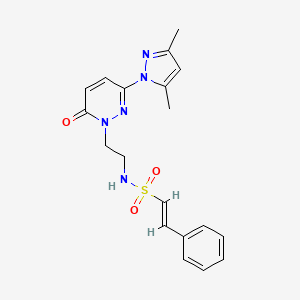

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)
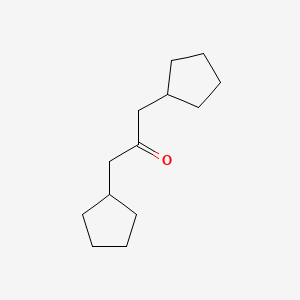
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)

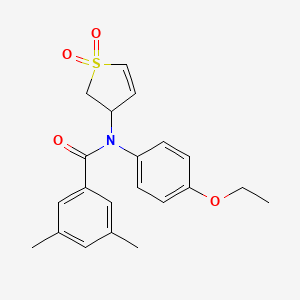
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)
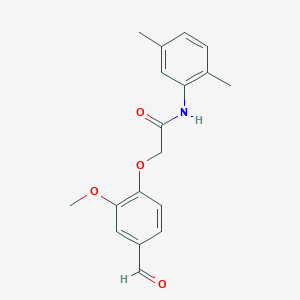
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)